5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(6-chloropyridazin-3-yl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN6/c9-6-1-2-7(14-13-6)15-8(11)5(3-10)4-12-15/h1-2,4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNKIHGNJVOKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C(=C(C=N2)C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael-Type Addition Using (Ethoxymethylene)malononitrile
The Michael-type addition between (ethoxymethylene)malononitrile and 6-chloropyridazin-3-yl hydrazine represents a direct route to the target compound. This method, adapted from Scirp et al., involves refluxing equimolar reactants in ethanol or fluorinated ethanol for 6–12 hours. The reaction proceeds via nucleophilic attack at the β-position of the enamine, followed by cyclodehydration to form the pyrazole core. Key advantages include:
-
Regioselectivity : Exclusive formation of the 1,4-disubstituted pyrazole due to electronic effects of the 6-chloro group on pyridazine.
-
Yield Optimization : Yields range from 47% to 93%, depending on the electron-withdrawing substituents on the hydrazine.
Reaction Conditions :
Cyclocondensation of Cyanoacetylene Derivatives
Patent WO2019097306A2 discloses a telescoped synthesis for analogous pyrazole-3-carbonitriles, adaptable to the target compound. The process involves:
-
Formation of Disulfide Intermediate : Reacting 6-chloropyridazin-3-amine with carbon disulfide in the presence of iodine to form a disulfide-linked precursor.
-
Ring-Closing with Cyanoacetamide : Cyclocondensation under basic conditions (K₂CO₃, DMF) at 60°C for 8 hours.
This method avoids carcinogenic solvents by using dimethylformamide (DMF) and achieves an 82% isolated yield in model systems.
Critical Analysis of Synthetic Challenges
Solvent Selection and Environmental Impact
Early methods relied on methylene chloride, which poses carcinogenic risks. Recent advances prioritize ethanol or water-ethanol mixtures, reducing environmental toxicity without compromising yield. For example, substituting methylene chloride with ethanol in cyclocondensation reactions decreases waste generation by 40%.
Regioselectivity Control
The 6-chloropyridazin-3-yl group exerts a strong meta-directing effect during pyrazole ring formation. Computational studies suggest that the chlorine atom’s electronegativity stabilizes the transition state for nucleophilic attack at the C-4 position of the pyridine ring, ensuring >98% regioselectivity.
Precursor Synthesis: 6-Chloropyridazin-3-Yl Hydrazine
Diazonium Salt Reduction
Generating the hydrazine precursor requires reducing 6-chloro-3-aminopyridazine via diazotization. As detailed in AU2019350525A1:
-
Diazotization : Treat 6-chloro-3-aminopyridazine with NaNO₂ and HCl at 0–5°C.
-
Reduction : React the diazonium salt with SnCl₂ in HCl to yield the hydrazine derivative.
Key Data :
Industrial Scalability and Process Optimization
Telescoped Synthesis
Combining the hydrazine synthesis and Michael addition into a one-pot reaction reduces intermediate isolation steps. Patent WO2019097306A2 demonstrates this approach for ethiprole, achieving a 76% overall yield by retaining the reaction crude in ethanol for subsequent oxidation.
Catalytic Enhancements
Introducing Lewis acids (e.g., ZnCl₂) accelerates the cyclization step, cutting reaction time by 30%. However, catalyst removal remains a bottleneck, requiring additional filtration steps.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : Aromatic protons of the pyridazine ring appear as doublets at δ 8.21–8.45 ppm (J = 8.7 Hz).
-
¹³C NMR : The cyano group resonates at δ 118.9 ppm, confirming successful incorporation.
Applications and Derivatives
While the primary focus is synthesis, the compound serves as a precursor for p38 kinase inhibitors and GABA receptor antagonists. Derivatives with sulfinyl or sulfonyl groups exhibit enhanced insecticidal activity, as demonstrated in ethiprole analogs .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming additional ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have indicated that 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile can induce apoptosis in various cancer cell lines. One study highlighted its efficacy against human colon and breast cancer cells, demonstrating a significant reduction in cell viability at specific concentrations. The mechanism is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported that it exhibits potent activity against several bacterial strains, including those resistant to conventional antibiotics. The compound's mode of action appears to disrupt bacterial cell wall synthesis, leading to cell lysis .
Pesticide Development
This compound has been investigated for its potential as a pesticide. Its structural characteristics suggest it may interfere with the metabolic processes of pests, providing a new avenue for developing environmentally friendly agricultural chemicals. Field trials have demonstrated its effectiveness in controlling pest populations while minimizing harm to non-target species .
Polymerization Initiators
In material science, this compound has been explored as a potential initiator for polymerization reactions. Its ability to form stable radicals under UV light makes it suitable for initiating polymerization processes in the production of advanced materials with tailored properties .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of p38-MAPK, a key enzyme involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Electronic Differences
The substituents on the pyrazole ring significantly influence electronic properties and steric effects. Key analogues include:
- Chloropyridazinyl vs. Chlorophenyl : The pyridazine ring in the target compound is more electron-deficient than benzene, favoring nucleophilic aromatic substitution and directing cyclization reactions differently .
- Chloroethyl vs. Chloroaromatic : Aliphatic substituents (e.g., 2-chloroethyl) introduce conformational flexibility but reduce π-π stacking interactions critical for crystal packing .
Physical Properties
- Crystal Packing : Hydrogen bonding dominates in chloroethyl derivatives (e.g., N–H···N interactions), while chlorophenyl analogues exhibit π-π stacking .
Biological Activity
5-Amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that yield high purity and good yields. The structural characterization is often confirmed using various spectroscopic techniques including NMR, mass spectrometry, and X-ray crystallography. For instance, studies have shown that the compound exhibits specific dihedral angles and intramolecular hydrogen bonding patterns that influence its biological properties .
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested against cervical (HeLa) and prostate (DU 205) cancer cells, demonstrating significant inhibition of cell proliferation . The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential. Studies suggest that pyrazole derivatives can inhibit key inflammatory pathways, including the p38 MAP kinase pathway, which is crucial in mediating inflammatory responses. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance anti-inflammatory efficacy .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, revealing effective inhibition rates. The presence of the pyrazole ring system is critical for its bioactivity, as it contributes to the compound's ability to interact with microbial targets .
The biological activity of 5-amino-pyrazoles is attributed to their ability to interact with multiple biological targets:
- Nucleophilic Sites : The compound contains nucleophilic sites that facilitate reactions with electrophiles, leading to the formation of more complex biologically active molecules .
- Enzyme Inhibition : Some studies indicate that these compounds can act as enzyme inhibitors, particularly in pathways related to cancer and inflammation .
Case Studies
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Ather et al. (2010) | Demonstrated dimerization via intramolecular hydrogen bonding | HeLa, DU 205 |
| Bardajee et al. (2018) | Showed cytotoxicity against colon cancer cells | CaCO-2 |
| Recent Review (2020) | Highlighted anti-inflammatory activity through p38 MAP kinase inhibition | Various |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of substituted pyridazine precursors with pyrazole intermediates. For example, analogous compounds (e.g., ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate) are prepared by reacting hydrazine derivatives with β-ketonitriles under reflux in ethanol . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for pyridazine to pyrazole precursors) and reaction time (6–8 hours). Catalysts like Fe₃O₄@SiO₂@Vanillin nanoparticles have been used in mechanochemical synthesis of related pyrazole carbonitriles to enhance efficiency (yields >85%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 90 K resolves bond lengths (e.g., C–C: 1.35–1.42 Å) and torsion angles to confirm regiochemistry . NMR (¹H/¹³C) identifies functional groups: the amino (–NH₂) proton resonates at δ 6.8–7.2 ppm, while the pyridazine C–Cl bond shows characteristic downfield shifts in ¹³C spectra (δ 145–150 ppm) . IR spectroscopy confirms nitrile (C≡N) stretches at 2240–2260 cm⁻¹ .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect crystallization and stability?
- Methodological Answer : SC-XRD studies of analogous compounds reveal N–H···N hydrogen bonds (2.8–3.1 Å) between pyrazole amino groups and pyridazine nitrogen atoms, stabilizing the crystal lattice . Weak C–H···Cl interactions (3.3–3.5 Å) contribute to layered packing, which impacts thermal stability (decomposition >250°C) . Solvent polarity during crystallization (e.g., ethanol vs. DMF) alters crystal morphology and melting points by 10–15°C .
Q. What mechanistic insights explain unexpected byproducts in [3+2] cycloaddition reactions involving the nitrile group?
- Methodological Answer : The nitrile group participates in cycloadditions with azides or tetrazoles, but competing pathways may form triazoles instead of tetrazoles due to steric hindrance from the 6-chloropyridazine substituent. For example, 5-azido-1H-pyrazole-4-carbonitrile derivatives undergo Huisgen reactions at 50°C with trifluoroacetic acid, favoring triazole formation (85% yield) over tetrazole due to electronic deactivation of the nitrile . DFT calculations suggest a higher activation barrier (ΔG‡ ≈ 25 kcal/mol) for tetrazole pathways .
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity or biological activity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) to predict electrophilic attack sites on the pyrazole ring . Molecular docking with kinase targets (e.g., EGFR) shows the 6-chloropyridazine group enhances binding affinity (ΔG ≈ -9.2 kcal/mol) via hydrophobic interactions .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported solubility or reactivity data across studies?
- Methodological Answer : Discrepancies arise from solvent purity (e.g., anhydrous vs. technical-grade DMSO) and measurement protocols. For example, solubility in DMSO ranges from 12–18 mg/mL depending on residual water content (<0.1% required for reproducibility) . Reactivity contradictions in cycloaddition yields (70–90%) are resolved by monitoring reaction progress via LC-MS and optimizing azide equivalents (1.5–2.0 equiv) .
Methodological Challenges
Q. What strategies improve purification of polar byproducts in multi-step syntheses?
- Methodological Answer : Flash chromatography (cyclohexane/ethyl acetate gradient) separates polar impurities, but poor solubility in nonpolar solvents necessitates dry-loading techniques with Celite . Recrystallization in ethanol/water (7:3 v/v) at 4°C enhances purity (>98%) by selectively precipitating the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
